molecular formula C4H7NO2 B1311985 (S)-3-Hydroxypyrrolidin-2-one CAS No. 34368-52-0

(S)-3-Hydroxypyrrolidin-2-one

Cat. No.: B1311985
CAS No.: 34368-52-0
M. Wt: 101.1 g/mol
InChI Key: FRKGSNOMLIYPSH-VKHMYHEASA-N
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Description

(S)-3-Hydroxypyrrolidin-2-one is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955910
Record name 3,4-Dihydro-2H-pyrrole-4,5-diol
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34368-52-0
Record name (3S)-3-Hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
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Record name 3,4-Dihydro-2H-pyrrole-4,5-diol
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Record name (3S)-3-hydroxypyrrolidin-2-one
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Significance As a Chiral Scaffold and Intermediate in Complex Organic Synthesis

The inherent chirality of (S)-3-Hydroxypyrrolidin-2-one is a critical feature that underpins its importance in asymmetric synthesis. The presence of a defined stereocenter allows chemists to introduce and control the three-dimensional arrangement of atoms in a target molecule, a crucial aspect in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities.

As a chiral building block, this compound provides a rigid framework upon which further chemical transformations can be performed with a high degree of stereoselectivity. The hydroxyl and lactam functionalities serve as versatile handles for a wide range of chemical modifications, including alkylations, acylations, and cyclization reactions. This versatility enables the synthesis of a diverse array of complex molecules, including alkaloids, amino acids, and other biologically active compounds.

A notable application of this chiral lactam is in the synthesis of glycosidase inhibitors. For instance, it has been utilized in a convergent and stereoselective synthesis of such inhibitors, highlighting its utility in constructing molecules with potential therapeutic applications. researchgate.net Furthermore, its derivatives have been employed in the synthesis of nucleoside analogs, where the pyrrolidinone core serves as a scaffold to attach nucleobases. researchgate.net

The role of this compound as a key intermediate is further exemplified by its use in the synthesis of pharmaceutically relevant compounds. For example, it is a precursor in the production of Larotrectinib, a TRK inhibitor used in cancer therapy. google.com The synthesis of Larotrectinib requires high optical and chemical purity of the (S)-3-pyrrolidin-3-ol intermediate, which is derived from this compound. google.com

Contemporary Research Landscape and Theoretical Frameworks

Asymmetric Synthetic Routes

Asymmetric synthesis provides a powerful toolkit for the construction of enantiomerically pure compounds. Several distinct approaches have been successfully applied to the synthesis of this compound.

One of the most common strategies for asymmetric synthesis is to start with a readily available, inexpensive chiral molecule and chemically transform it into the desired product, preserving the initial stereochemistry.

(S)-Malic Acid: A frequently employed chiral precursor is (S)-malic acid. researchgate.netthieme-connect.com A synthetic route starting from (S)-malic acid dimethyl ester involves reduction to the corresponding chiral diol, methyl 3,4-dihydroxybutanoate. thieme-connect.com This diol then undergoes regioselective tosylation, followed by treatment with aqueous ammonia (B1221849), which leads to the formation of this compound. thieme-connect.com Another approach transforms (S)-malic acid into (3S)-3-hydroxy-2-pyrrolidinone using hexafluoroacetone (B58046) as a protecting and activating agent. researchgate.net An improved synthesis starting from L-malic acid and benzylamine (B48309) has also been reported. scientific.net

(4-Amino-(S)-2-hydroxybutylic Acid): Another effective starting material is 4-amino-(S)-2-hydroxybutylic acid. google.com An industrially scalable method involves the esterification of this acid, followed by lactam cyclization through heating under reflux to form this compound. google.comambeed.com This process is economically viable and allows for the production of optically and chemically pure product. google.com

Reductive cyanation has emerged as a valuable tool in organic synthesis. While specific applications directly to this compound are not extensively detailed in the provided context, the principles of this methodology are relevant. Generally, reductive cyanation involves the conversion of a carbonyl group to a nitrile via an imine or related intermediate, followed by reduction. In the context of stereocontrolled synthesis, chiral catalysts or auxiliaries can be employed to direct the stereochemical outcome of the reaction, yielding enantiomerically enriched products. The development of cyanide-free reductive cyanation methods using sources like CO2 and NH3 is a significant advancement in this area. nih.gov

The formation of the five-membered pyrrolidinone ring is a critical step in the synthesis of this compound. Various ring closure strategies have been developed to construct this heterocyclic core.

One approach involves the intramolecular aminolytic cleavage of a lactone ring. For instance, an intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one, derived from (S)-malic acid, undergoes this type of ring closure. researchgate.net Another strategy is the cyclization of a silyl (B83357) derivative of a Baylis-Hillman adduct upon treatment with a chiral amine, such as (S)-phenylethylamine. researchgate.net Furthermore, base-mediated ring closure is a common method employed in these synthetic sequences. The synthesis of various enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a stereospecific ring contraction of a chiral hydroxamic acid. nih.gov

Table 1: Ring Closure Strategies for Pyrrolidinone Formation

Starting Material/Intermediate Reagent/Condition Key Transformation
5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one - Intramolecular aminolytic cleavage of the lactone ring
Silyl derivative of a Baylis-Hillman adduct (S)-phenylethylamine Cyclization
Chiral hydroxamic acid Heat Thermal "Spino" ring contraction
4-amino-(S)-2-hydroxybutylic acid methylester sulfonate Heat (reflux) Lactam cyclization

The Mitsunobu reaction is a powerful and versatile method for the stereochemical inversion of secondary alcohols. researchgate.netorganic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethylazodicarboxylate (DEAD), to activate an alcohol for substitution by a nucleophile. organic-chemistry.org The reaction proceeds with a clean inversion of configuration at the stereocenter, making it highly valuable for obtaining specific enantiomers. organic-chemistry.org

Enzymatic and Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. Their use in organic synthesis, known as biocatalysis, offers a green and powerful alternative to traditional chemical methods.

Lactate dehydrogenase (LDH) is an enzyme that catalyzes the stereospecific reduction of α-keto acids to α-hydroxy acids. rsc.orgharvard.edu This enzymatic reduction has been successfully employed for the enantioselective synthesis of both (S)- and (R)-3-hydroxypyrrolidin-2-ones. rsc.org

The synthesis starts with 4-benzyloxycarbonylamino-2-oxobutanoic acid. This α-keto acid is subjected to reduction catalyzed by either BS- or SE-lactate dehydrogenase, which leads to the formation of (S)- or (R)-benzyloxycarbonylamino-2-hydroxybutanoic acid, respectively, in good yields and with excellent enantioselectivities. rsc.org These chiral hydroxy acids are then converted into the corresponding (S)- or (R)-3-hydroxypyrrolidin-2-ones. rsc.org LDH is specific for L-lactate and can reduce a variety of 2-oxoacids. sigmaaldrich.com

Lipase-Mediated Enantioselective Resolution Processes

The kinetic resolution of racemic 3-hydroxypyrrolidin-2-ones using lipases is a well-established and effective method for obtaining the enantiopure (S)-isomer. This process typically involves the enantioselective acylation of the hydroxyl group, where one enantiomer is preferentially acylated by the enzyme, leaving the other enantiomer unreacted.

Several lipases have been identified as effective biocatalysts for this resolution. Lipases from Candida antarctica (such as Novozym 435 or CAL-B) and Pseudomonas cepacia (such as Amano Lipase PS-IM) are frequently employed. researchgate.netrsc.orgmdpi.com For instance, the resolution of racemic 3-hydroxy-pyrrolidine through acetylation has been achieved with excellent enantioselectivity using Amano lipase P and the immobilized Amano lipase PS-IM. rsc.org In one study, the acetylation of racemic 3-hydroxy-pyrrolidine resulted in the acetylated (R)-product and the desired, unreacted (S)-3-hydroxypyrrolidine starting material, both with high enantiomeric purity. rsc.org

The choice of solvent and acylating agent is critical for the efficiency and selectivity of the resolution. Diisopropyl ether has been found to be a highly efficient solvent for lipase-mediated resolutions, while solvents like toluene (B28343), THF, and hexane (B92381) were less satisfactory. lookchem.com Vinyl acetate (B1210297) is a common acyl donor used in these transesterification reactions. lookchem.com In a specific chemoenzymatic process for a related pyrrolidine (B122466), lipase PS-C was used to resolve (±)-trans-3-azido-1-Cbz-4-hydroxypyrrolidine. lookchem.com The reaction, conducted in diisopropyl ether, yielded the unreacted (3S,4S)-alcohol with a 46% yield and an enantiomeric excess (ee) of over 99%. lookchem.com

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by allowing for a theoretical yield of up to 100% of a single enantiomer. In DKR, the unwanted enantiomer is racemized in situ, continuously feeding the kinetic resolution with the desired substrate. A DKR process for N-Cbz protected 3-hydroxy-pyrrolidine employed lipase PS-IM for the acetylation in conjunction with a ruthenium catalyst to racemize the starting material. rsc.org This method achieved a high yield of 87% and an excellent enantioselectivity of 95% for the (R)-acetylated product. rsc.org

The following table summarizes the performance of different lipases in the resolution of 3-hydroxypyrrolidine derivatives.

LipaseSubstrateProcessProductYield (%)Enantiomeric Excess (ee) (%)Reference
Amano Lipase P / PS-IMRacemic 3-hydroxy-pyrrolidineAcetylation(S)-3-hydroxy-pyrrolidineN/A (Excellent Selectivity)Excellent rsc.org
Lipase PS-C(±)-trans-3-azido-1-Cbz-4-hydroxypyrrolidineTransesterification(3S,4S)-alcohol46>99 lookchem.com
Novozym 435 (CAL-B)(RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetateHydrolysis(R)-alcohol~37>99.4 researchgate.net
Lipase PS-IM / Ru-catalystN-Cbz protected (±)-3-hydroxy-pyrrolidineDynamic Kinetic Resolution(R)-acetylated pyrrolidine8795 rsc.org

Photoenzymatic Synthesis Methodologies for Chiral Heterocycles

A novel and efficient approach to synthesizing chiral N-Boc-3-hydroxypyrrolidine involves a one-pot photoenzymatic process. nih.govacs.org This method combines a regioselective photochemical oxyfunctionalization with a stereoselective enzymatic reduction. nih.gov The synthesis starts from unfunctionalized N-Boc pyrrolidine, which undergoes a photo-oxyfunctionalization to generate N-Boc-3-pyrrolidinone. nih.gov This intermediate is then subjected to an in-situ stereoselective biocatalytic carbonyl reduction using a ketoreductase (KRED) to yield the optically pure N-Boc-3-hydroxypyrrolidine. nih.govacs.org

This combined photoenzymatic route is advantageous due to its operational simplicity and use of readily available starting materials under mild conditions. nih.gov The process has been shown to achieve high conversions and excellent enantioselectivity. nih.govacs.org For the synthesis of N-Boc-(S)-3-hydroxypyrrolidine, a specific ketoreductase (KRED) was used, resulting in conversions of up to 90% and an enantiomeric excess greater than 99%. nih.govacs.org Another approach involves a three-step synthesis starting from β-amino acids, where the key step is a reductive photocyclization to form the 3-hydroxy-2-pyrrolidinone (B82130) structure. researchgate.net

The table below details the results of the one-pot photoenzymatic synthesis.

Starting MaterialIntermediateBiocatalystProductConversion (%)Enantiomeric Excess (ee) (%)Reference
N-Boc-pyrrolidineN-Boc-3-pyrrolidinoneKREDN-Boc-(S)-3-hydroxypyrrolidineup to 90>99 nih.govacs.org

Optimization of Synthetic Pathways for Improved Efficiency and Enantioselectivity

Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of this compound in various synthetic routes. Key parameters that are frequently adjusted include solvent, temperature, catalyst loading, and reactant stoichiometry. lookchem.com

In the context of lipase-mediated kinetic resolutions, solvent selection has a significant impact. For the resolution of a racemic azido-hydroxypyrrolidine, a screening of solvents revealed that diisopropyl ether was the most effective, whereas toluene led to longer reaction times and lower enantioselectivity. lookchem.com Further optimization in lipase-catalyzed resolutions can involve modifying the acyl donor; for instance, increasing the acyl chain length from acetate to hexanoate (B1226103) has been shown to improve selectivity, decrease the required enzyme loading, and enhance substrate input. researchgate.net

For asymmetric hydrogenation routes that produce 3-hydroxypyrrolidin-2-one from a pyrrolidinone precursor, optimization focuses on temperature, hydrogen pressure, and the choice of chiral catalyst. One study demonstrated that in the hydrogenation using a ruthenium-based catalyst, lowering the hydrogen pressure from 50 to 30 bar and conducting the reaction in ethanol (B145695) at 90°C improved the enantiomeric excess to 99% while maintaining a high yield of 92%. Precise control over hydrogen stoichiometry is also vital to prevent side reactions like over-reduction to pyrrolidine.

The following table highlights key optimization parameters and their effects on the synthesis of 3-hydroxypyrrolidin-2-one and its derivatives.

Synthetic MethodParameter OptimizedConditionOutcomeReference
Asymmetric HydrogenationHydrogen PressureLowered to 30 bar (from 50 bar)ee improved to 99%, yield maintained at 92%
Lipase-Mediated ResolutionSolventDiisopropyl etherMore efficient than toluene, THF, or hexane lookchem.com
Lipase-Mediated ResolutionAcyl Chain LengthIncreased from acetate to hexanoateImproved selectivity, reduced enzyme load researchgate.net
Photoenzymatic SynthesisReaction StagingAdjustment of MeCN level post-photoreactionEnabled efficient one-pot biocatalytic reduction acs.org

Chemical Reactivity and Derivatization Strategies

Nucleophilic Reactivity and Participation in Substitution Reactions

The chemical structure of (S)-3-Hydroxypyrrolidin-2-one features two primary nucleophilic centers: the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom of the lactam. The lone pair of electrons on the hydroxyl oxygen makes it a potent nucleophile, capable of participating in a variety of nucleophilic substitution reactions. youtube.com This reactivity is fundamental to many derivatization strategies.

In a typical SN2 reaction, the hydroxyl group can attack an electrophilic carbon atom, displacing a leaving group. youtube.com For this to occur efficiently, the hydroxyl group is often deprotonated by a base to form a more potent alkoxide nucleophile. The resulting alkoxide can then react with alkyl halides, tosylates, or other electrophiles to form ethers.

The nitrogen atom within the lactam ring can also act as a nucleophile, although its reactivity is significantly diminished due to the delocalization of its lone pair into the adjacent carbonyl group. However, under specific conditions, such as in the presence of a strong base, the N-H bond can be deprotonated, allowing for N-alkylation or N-acylation.

The principles of nucleophilic substitution reactions are governed by several factors, including the strength of the nucleophile, the nature of the electrophile and its leaving group, and the solvent used. libretexts.org For this compound, its utility in these reactions allows for the straightforward introduction of a wide variety of functional groups at the C3 position.

Reaction Type Nucleophilic Center Typical Electrophile Product
O-AlkylationHydroxyl (as alkoxide)Alkyl halide (e.g., R-Br)3-Alkoxy-pyrrolidin-2-one
O-AcylationHydroxylAcyl chloride (e.g., R-COCl)3-Acyloxy-pyrrolidin-2-one
N-AlkylationLactam Nitrogen (as anion)Alkyl halide (e.g., R-Br)1-Alkyl-3-hydroxy-pyrrolidin-2-one
N-AcylationLactam NitrogenAcyl chloride (e.g., R-COCl)1-Acyl-3-hydroxy-pyrrolidin-2-one

Oxidative Transformations and Intramolecular Cyclizations

The secondary alcohol in this compound is readily susceptible to oxidation, providing a key pathway to the corresponding ketone, (S)-pyrrolidine-2,3-dione. This transformation is a critical step in many synthetic routes, as the resulting ketone is a versatile intermediate for further functionalization.

Various oxidation methods can be employed, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Modified Moffat Oxidation : This method can convert the alcohol into an aldehyde, which can then undergo intramolecular aldol (B89426) reactions. nih.gov

TEMPO-mediated Oxidation : The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant is a common method for converting secondary alcohols to ketones. This approach was utilized in the synthesis of a precursor for the drug Grazoprevir, starting from a protected trans-4-hydroxy-L-proline. nih.gov

Photoenzymatic Oxidation : Modern synthetic methods include one-pot photoenzymatic processes that can generate N-Boc-3-pyrrolidinone from pyrrolidine (B122466), which is then stereoselectively reduced by a keto reductase (KRED) to yield chiral N-Boc-3-hydroxypyrrolidines. nih.gov

The resulting ketone, N-substituted-pyrrolidine-2,3-dione, is a valuable intermediate. For instance, it can be subjected to stereoselective enzymatic transamination to produce chiral 3-aminopyrrolidine (B1265635) derivatives. nih.gov

Intramolecular cyclization is another important transformation. While this compound itself is already a cyclic structure, its derivatives can be designed to undergo further cyclization reactions. For example, synthetic routes to chiral 3-hydroxypyrrolidine often involve an intramolecular cyclization step of a linear precursor, such as a protected 4-amino-2-hydroxybutyric acid, to form the protected 3-hydroxy-pyrrolidinone ring. google.com These cyclization reactions are crucial for constructing more complex polycyclic systems. rsc.org

Transformation Reagent/Method Intermediate/Product Significance
OxidationTEMPO, Moffat Oxidation(S)-Pyrrolidine-2,3-dioneCreates a versatile ketone intermediate.
Enzymatic ReductionKeto Reductase (KRED)This compoundStereoselective synthesis of the title compound. nih.gov
Intramolecular CyclizationBase or Acid CatalysisFused or spirocyclic systemsConstruction of complex molecular architectures. google.com

Formation of N-Substituted and Ring-Modified Derivatives

Modification of the this compound scaffold can be achieved by targeting the lactam nitrogen or by altering the five-membered ring itself. These strategies significantly expand the molecular diversity that can be generated from this starting material.

N-Substituted Derivatives: The nitrogen atom of the lactam can be functionalized to introduce a variety of substituents. This is typically achieved by deprotonation with a suitable base followed by reaction with an electrophile. A common and important modification is the introduction of a Boc (tert-butyloxycarbonyl) protecting group. N-Boc-protected 3-hydroxypyrrolidines are frequently used as intermediates in the synthesis of pharmacologically active compounds. nih.gov Other groups, such as benzyl (B1604629) or various alkyl chains, can also be introduced to modulate the molecule's properties. google.comgoogle.com

Ring-Modified Derivatives: More advanced strategies involve the modification of the pyrrolidinone ring itself.

Ring Contraction : It is possible to synthesize pyrrolidin-2-ones through the ring contraction of larger ring systems. For instance, N-substituted piperidines can undergo a cascade reaction involving the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then leads to the pyrrolidin-2-one structure. researchgate.netrsc.org

Ring Expansion : Conversely, ring expansion reactions can be used to convert the pyrrolidinone skeleton into larger heterocyclic systems, although this is less common for this specific compound. Conceptually similar transformations, such as the reaction of 2-acylfurans with ammonia (B1221849) to yield 3-hydroxypyridines, demonstrate the principle of ring expansion in heterocycle synthesis. researchgate.net

These derivatization strategies allow for the creation of a vast library of compounds with tailored steric and electronic properties for various applications.

Modification Type Reaction Example Resulting Structure
N-Substitution (Protection)Reaction with Di-tert-butyl dicarbonateN-Boc-(S)-3-hydroxypyrrolidin-2-one
N-Substitution (Alkylation)Deprotonation followed by R-X1-Alkyl-(S)-3-hydroxypyrrolidin-2-one
Ring ModificationRing contraction of a piperidine (B6355638) derivativeSubstituted Pyrrolidin-2-one

Advanced Functionalization Reactions for Molecular Complexity

To build highly complex molecular architectures from this compound, chemists employ advanced functionalization reactions that often involve transition metal catalysis or multi-step cascade processes. These methods enable the construction of intricate carbo- and heterocyclic frameworks with high levels of stereocontrol.

Palladium-Catalyzed Reactions : Palladium(II)-catalyzed intramolecular alkene hydrofunctionalization represents a powerful strategy for forming new rings. In these reactions, a pendant alkene on a pyrrolidine derivative can be induced to cyclize with a carbon, nitrogen, or oxygen nucleophile, leading to the formation of new five- or six-membered rings. rsc.org The regioselectivity of these cyclizations can often be controlled by proximal directing groups. rsc.org

Photoenzymatic Cascades : A modern and efficient approach combines photochemistry and biocatalysis in a one-pot reaction. For example, unfunctionalized pyrrolidine can undergo a distal photo-oxyfunctionalization, followed by in-situ N-protection and subsequent stereoselective enzymatic reduction or transamination. nih.govacs.org This cascade approach provides a mild and operationally simple route to enantiopure N-Boc-protected 3-hydroxy- or 3-aminopyrrolidines, showcasing a sophisticated method for asymmetric synthesis. nih.gov

Cycloaddition Reactions : The pyrrolidinone scaffold can be elaborated to participate in cycloaddition reactions. For example, derivatives can be prepared to undergo intramolecular Diels-Alder reactions, which are a powerful tool for constructing polycyclic systems, such as those found in various alkaloids. rsc.org This strategy involves creating a diene and a dienophile within the same molecule, which then cyclize to form complex tetracyclic and pentacyclic skeletons. rsc.org

These advanced methods highlight the role of this compound and its derivatives as key intermediates in the synthesis of complex, high-value molecules.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Construction of Bioactive Natural Product Analogues

The stereochemically defined structure of (S)-3-Hydroxypyrrolidin-2-one makes it an excellent chiral synthon for the total synthesis of natural products and their analogues. A notable example is its use in the synthesis of the quinazoline (B50416) alkaloid (-)-vasicol. Researchers have developed a flexible approach starting from (S)-malic acid to produce (S)-3-hydroxy-2-pyrrolidinone. researchgate.net This intermediate is then utilized to achieve the total syntheses of (-)-vasicol and its derivative, deaminovasicol. This synthetic route was instrumental in clarifying the correct structure of the naturally occurring (-)-vasicol. researchgate.net The application of this compound provides a clear pathway to these bioactive compounds, showcasing its importance in natural product synthesis.

Natural Product AnalogueStarting MaterialKey IntermediateRef.
(-)-Vasicol(S)-Malic acidThis compound researchgate.net
Deaminovasicol(S)-Malic acidThis compound researchgate.net

Synthesis of Nitrogen Heterocycles

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. unipa.it Its three-dimensional structure, resulting from its sp3-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space, which is crucial for the development of new therapeutic agents. unipa.itnih.gov Pyrrolidine derivatives are central to the discovery of novel compounds with a wide range of biological activities. researchgate.net

This compound is a key starting material for generating enantiomerically pure pyrrolidine fragments. These fragments, possessing a high degree of saturation and three-dimensional diversity, are highly sought after in fragment-based drug discovery. nih.gov The synthesis of diversely functionalized homochiral pyrrolidines can be achieved through methods like asymmetric 1,3-dipolar cycloaddition of azomethine ylides, providing access to novel chemical entities for medicinal chemistry programs. nih.gov The inherent chirality of this compound makes it an invaluable tool for creating stereochemically defined pyrrolidine-based scaffolds.

Piperidinone structures are also significant in medicinal chemistry and are precursors to the piperidine (B6355638) ring found in many alkaloids and drug candidates. researchgate.netnih.gov The synthesis of piperidinone derivatives is an active area of research due to their diverse biological applications. researchgate.net Interestingly, chemical transformations can link these six-membered rings to five-membered pyrrolidinones. For instance, an oxidative ring contraction of a trans-alkoxyamine-2-piperidone ring can yield its corresponding 2-pyrrolidinone (B116388), demonstrating a synthetic pathway that connects these two important heterocyclic systems. researchgate.net

Furthermore, this compound serves as a chiral building block in the broader context of alkaloid synthesis. Many synthetic strategies for pyrrolidine and piperidine alkaloids utilize a "chiral pool" approach, starting from readily available natural sources like amino acids to ensure chiral integrity. nih.gov this compound fits perfectly within this strategy as a derivable chiral precursor for various alkaloid skeletons.

Precursors for Specialized Amino Acid Derivatives (e.g., Hydroxyproline and its Betaines)

This compound is a direct precursor to non-proteinogenic amino acids, which are important in biochemistry and pharmaceutical development. A significant application is the synthesis of (2S,3S)-3-hydroxyproline. An improved, three-step method has been reported for the conversion of N-benzyl this compound into this specific stereoisomer of 3-hydroxyproline. researchgate.net The key step in this transformation is a reductive cyanation. This synthesis is also considered a formal asymmetric synthesis of the betaines of (2S,3S)-3-hydroxyproline. researchgate.net This demonstrates the utility of the chiral lactam in accessing rare and valuable amino acid derivatives with high stereochemical control.

Target Amino Acid DerivativePrecursorKey TransformationRef.
(2S,3S)-3-HydroxyprolineN-benzyl this compoundReductive cyanation researchgate.net
(2S,3S)-3-Hydroxyproline betainesN-benzyl this compoundFormal synthesis via reductive cyanation researchgate.net

Utility in Thienamycin-Like γ-Lactam Synthesis

Thienamycin (B194209) was the first among the carbapenem (B1253116) class of β-lactam antibiotics to be discovered and is known for its potent broad-spectrum activity against bacteria. nih.govnih.gov The core structure of carbapenems, a fused β-lactam ring system, has been a target of extensive synthetic efforts. While thienamycin itself is a β-lactam, structurally related γ-lactams have been synthesized as potential antibiotics. nih.govrsc.org These γ-lactam analogues are designed to mimic the reactivity of β-lactam antibiotics.

Given that this compound is a chiral γ-lactam, it represents a valuable building block for the synthesis of complex γ-lactam systems. Synthetic strategies for carbapenems often rely on chiral precursors, such as L-aspartic acid, to construct the core azetidinone scaffold. nih.gov By analogy, this compound can serve as a chiral precursor for the γ-lactam portion of thienamycin-like analogues. Its predefined stereocenter and functional handle (the hydroxyl group) allow for controlled elaboration into more complex structures, making it a potentially useful intermediate in the development of new γ-lactam-based antibacterial agents.

Medicinal Chemistry and Pharmacological Relevance

Design and Synthesis of Potential Drug Candidates

The synthesis of drugs containing the pyrrolidine (B122466) ring often starts from cyclic precursors like proline or 4-hydroxyproline (B1632879) to ensure the production of optically pure compounds. nih.gov The (S)-3-hydroxypyrrolidin-2-one structure, in particular, serves as a versatile scaffold in the creation of potential drug candidates targeting a range of enzymes and receptors. nih.govnih.gov

The this compound core has been successfully incorporated into the design of various enzyme inhibitors. Its structural features allow it to form key interactions within the active sites of enzymes, leading to potent inhibition.

One notable example is the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov In the journey to discover a potent and selective NAPE-PLD inhibitor, researchers identified LEI-401. The design of this molecule involved strategic modifications of an initial hit compound. A key optimization step was the replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine moiety. This substitution led to a tenfold increase in inhibitory activity, resulting in a nanomolar potent inhibitor with drug-like properties. nih.gov

Table 1: Impact of (S)-3-Hydroxypyrrolidine Scaffold on NAPE-PLD Inhibition
CompoundR3 SubstituentpIC50 (hNAPE-PLD)IC50 (nM)
2 Morpholine6.14 ± 0.05720
LEI-401 (1) (S)-3-Hydroxypyrrolidine7.14 ± 0.0472
Data sourced from research on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. nih.gov

The pyrrolidine scaffold has also been utilized in the design of inhibitors for autotaxin (ATX), an enzyme that produces the bioactive lipid lysophosphatidic acid (LPA). nih.govgoogle.comsemanticscholar.org Novel, optically active derivatives of 2-pyrrolidinone (B116388) have been synthesized and found to be potent inhibitors of ATX, with some boronic acid derivatives exhibiting IC50 values in the low nanomolar range (e.g., 35 nM and 50 nM). mdpi.com

Furthermore, derivatives of the pyrrolidine ring have been investigated as inhibitors for α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to type-2 diabetes. nih.govresearchgate.netacs.org

The structural and stereochemical properties of the pyrrolidine ring make it an excellent scaffold for designing ligands that can selectively bind to and modulate the activity of receptors. nih.govunimi.it

A significant application is in the development of novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC). nih.gov Researchers have designed and synthesized a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives. These compounds were engineered to act as potent AR antagonists. The synthesis strategy focused on creating a library of compounds with diverse substitutions on the pyrrolidine ring and the aryl groups to explore the structure-activity relationship and optimize for antagonistic activity while minimizing any agonistic effects. nih.gov These second-generation AR antagonists interrupt multiple stages of the AR-signaling pathway, including androgen binding, nuclear translocation, and DNA binding. mdpi.comresearchgate.net

Exploration of Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, both the stereochemistry of the chiral center and the nature of its functional groups play pivotal roles in molecular interactions.

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. beilstein-journals.orgbeilstein-journals.org The defined stereochemistry of this compound often dictates the binding affinity and efficacy of the drug candidates derived from it.

In the case of the NAPE-PLD inhibitor LEI-401, the combination of an (S)-3-phenylpiperidine and an (S)-3-hydroxypyrrolidine moiety was found to be the most potent combination. nih.gov This highlights that the specific stereoconfiguration at both chiral centers is essential for optimal enzyme inhibition.

Similarly, in the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists, the stereochemistry of the pyrrolidine ring was a key determinant of activity. The (2S,3R) configuration was found to be the most favorable for AR antagonistic activity. This specific spatial arrangement allows the molecule to fit optimally into the ligand-binding pocket of the receptor and effectively antagonize its function. nih.gov

Table 2: Influence of Stereochemistry on Androgen Receptor (AR) Antagonistic Activity
CompoundConfigurationAR Binding Affinity (IC50, nM)Antagonistic Activity (IC50, nM)
Isomer A (2S, 3R)130180
Isomer B (2R, 3S)14001500
Isomer C (2S, 3S)>10000>10000
Isomer D (2R, 3R)16002500
Data adapted from studies on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives. nih.gov

Functional groups within a molecule are the primary sites of interaction with biological targets and are fundamental to developing a pharmacophore model—the essential three-dimensional arrangement of features required for biological activity. mdpi.comresearchgate.netyoutube.comnih.gov The hydroxyl and lactam groups of this compound are key functional groups that influence molecular recognition.

The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a target protein. hyphadiscovery.commdpi.com In the optimization of the NAPE-PLD inhibitor, replacing a morpholine group with the (S)-3-hydroxypyrrolidine moiety not only introduced a key stereocenter but also a polar hydroxyl group. This change reduced lipophilicity and significantly increased activity, suggesting the hydroxyl group forms a crucial hydrogen bond within the enzyme's active site. nih.gov

Investigation of Biological Mechanisms

Elucidating the biological mechanisms of action is a critical step in drug development. Derivatives of this compound have been investigated in various biological systems to understand how they achieve their therapeutic effects.

The NAPE-PLD inhibitor LEI-401, which incorporates the (S)-3-hydroxypyrrolidin-1-yl moiety, has been shown to be active in the central nervous system. nih.gov Administration of LEI-401 to mice resulted in a significant decrease in the levels of NAEs, including anandamide, in the brain. nih.gov This biochemical effect translated into observable behavioral changes; the compound activated the hypothalamus-pituitary-adrenal (HPA) axis and impaired the extinction of fear memory, effects that mimic the antagonism of the cannabinoid CB1 receptor. nih.govnih.gov These findings indicate that NAPE-PLD plays a crucial role in NAE biosynthesis in the brain and that there is an endogenous NAE tone that controls emotional behavior. nih.gov

The 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives developed as androgen receptor antagonists have demonstrated significant efficacy in preclinical cancer models. nih.gov The lead compound, possessing the optimal (2S,3R) stereochemistry, showed potent antitumor effects in a mouse xenograft model using a human prostate cancer cell line that is resistant to first-generation antiandrogens. nih.gov The mechanism of action involves direct and competitive antagonism of the androgen receptor, preventing it from being activated by androgens and subsequently blocking the downstream signaling pathways that drive prostate cancer cell growth. semanticscholar.orgresearchgate.net This efficacy against castration-resistant models highlights the potential of these compounds to overcome resistance mechanisms that limit the effectiveness of current therapies. nih.gov

Modulation of Neurotransmitter Systems and Related Neurological Effects

Neurotransmitters are essential chemical messengers that transmit signals across neurons and other cells, regulating critical bodily functions such as mood, cognition, and muscle movement. physio-pedia.com Imbalances in neurotransmitter systems are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. physio-pedia.comnih.gov Consequently, molecules that can modulate these systems are of significant interest in medicinal chemistry.

Structural analogues of this compound have demonstrated the ability to interact with key components of neurotransmitter systems. A notable example is 3-amino-1-hydroxy-2-pyrrolidone (HA-966), which acts on the N-methyl-D-aspartate (NMDA)-sensitive glutamate (B1630785) receptors. nih.gov Research shows that HA-966 inhibits these receptors by acting at the glycine-regulated allosteric modulatory center. nih.gov Specifically, HA-966 can partially reduce the binding of glutamate to the primary transmitter recognition site on the NMDA receptor. nih.gov This modulation of the glutamatergic system, a major excitatory pathway in the central nervous system, highlights the potential for pyrrolidinone derivatives to be developed into agents for treating neurological conditions characterized by excitotoxicity or altered glutamate signaling. nih.gov The interaction of HA-966 with the NMDA receptor complex is distinct from other antagonists, suggesting a unique mechanism of action that could be exploited for therapeutic benefit. nih.gov

CompoundReceptor/SystemObserved Effect
3-amino-1-hydroxy-2-pyrrolidone (HA-966)NMDA-sensitive glutamate receptorsActs as an inhibitor at the glycine-regulated allosteric modulatory center, partially reducing glutamate binding. nih.gov

Antimicrobial and Antifungal Action of Derivatives

The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of novel antimicrobial agents. nih.gov Derivatives of the pyrrolidinone scaffold have shown promising activity against a variety of microbial pathogens.

Studies on 2,3-pyrrolidinedione derivatives, which share the core lactam ring, have demonstrated significant antimicrobial and antifungal properties. One study investigated a series of these analogues for their activity against oral pathogens, finding that the most promising compound exhibited significant antimicrobial effects on Streptococcus mutans and Candida albicans, comparable to the widely used oral antiseptic, chlorhexidine (B1668724). nih.gov Further research into this class of compounds has focused on their ability to combat bacterial biofilms, which are notoriously difficult to treat. A library of 2,3-pyrrolidinedione analogues was evaluated against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) biofilms, showing that these compounds possess antibiofilm properties. nih.gov

Other modifications of the pyrrolidine ring have also yielded compounds with antimicrobial potential. For instance, certain 2-hydroxypyrrolidine derivatives have been synthesized and tested against various bacterial strains, with some showing potent activity. researchgate.net Additionally, metal complexes of pyrrolidone thiosemicarbazone derivatives have been found to possess significant antifungal activities against species like Aspergillus niger and Candida albicans, even when the ligand alone showed no activity. nih.govresearchgate.net This suggests that coordination with metal ions can be a viable strategy to enhance the antimicrobial efficacy of pyrrolidinone-based compounds. nih.gov

Derivative ClassTarget Organism(s)Noteworthy Findings
2,3-PyrrolidinedionesStreptococcus mutans, Candida albicansActivity comparable to chlorhexidine against oral pathogens. nih.gov
2,3-PyrrolidinedionesStaphylococcus aureus (including MRSA)Demonstrated antibiofilm properties. nih.gov
Pyrrolidone Thiosemicarbazone Metal ComplexesAspergillus niger, Candida albicansMetal complexes showed significant antifungal activity where the ligand alone did not. nih.govresearchgate.net

Anti-Inflammatory and Anticancer Potential Associated with Structural Analogues

Inflammation is a key physiological process that, when dysregulated, contributes to numerous chronic diseases. Structural analogues of this compound have been explored for their anti-inflammatory effects. A series of compounds based on a 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system displayed oral anti-inflammatory activity in rat models of arthritis. nih.gov Another study synthesized a pivalate-based Michael product containing a succinimide (B58015) ring (a related five-membered ring structure) and found it to have inhibitory potential against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory response. mdpi.com

The pyrrolidinone scaffold is also prevalent in the design of anticancer agents. researchgate.netmdpi.com Researchers have synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines. Spirooxindole-pyrrolidine hybrids, for example, have been investigated for their in vitro mechanistic anticancer activity. nih.gov In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested against human triple-negative breast cancer, melanoma, and prostate cancer cell lines. nih.gov Several of these compounds were identified as promising anticancer agents, with EC₅₀ values in the low micromolar range against prostate cancer and melanoma cell lines. nih.gov One derivative, N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was noted as a particularly promising candidate for development as an antimetastatic agent in a wound healing assay. nih.gov

Compound Class/DerivativeTherapeutic AreaMechanism/TargetKey Finding
1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-onesAnti-inflammatoryIn vivo models (Arthus reaction, adjuvant arthritis)Demonstrated oral anti-inflammatory activity in rats. nih.gov
Pivalate-based Michael product (succinimide core)Anti-inflammatoryCOX-1, COX-2, 5-LOX inhibitionShowed in vitro inhibition of key inflammatory enzymes. mdpi.com
Diphenylamine-pyrrolidin-2-one-hydrazonesAnticancerCytotoxicity against various cancer cell linesPromising activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines (EC₅₀: 2.5-20.2 µM). nih.gov

Enzyme and Protease Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating biological pathways and serving as valuable therapeutic agents. wikipedia.org The pyrrolidine scaffold is a key structural feature in inhibitors of various enzymes. For example, 3,4-dihydroxypyrrolidine has been identified as a glycosidase inhibitor. nih.gov Glycosidases are enzymes involved in numerous biological processes, and their inhibition has therapeutic potential. nih.gov

Proteases, enzymes that catalyze the breakdown of proteins, are also important drug targets. nih.gov While direct studies on this compound as a protease inhibitor are limited in the provided search results, the structural similarity of the pyrrolidine ring to the proline residue found in many protease substrates makes it a valuable starting point for inhibitor design. Research into related structures has shown activity against enzymes central to inflammation. For instance, a succinimide-containing compound demonstrated inhibitory activity against the enzymes COX-1, COX-2, and 5-LOX. mdpi.com The inhibition of these enzymes is a cornerstone of anti-inflammatory therapy.

Inhibitor/AnalogueTarget Enzyme ClassSpecific Enzyme(s)Relevance
3,4-DihydroxypyrrolidineGlycosidaseNot specifiedUseful in investigating biological functions and as potential pharmaceuticals. nih.gov
Pivalate-based Michael product (succinimide core)Cyclooxygenase, LipoxygenaseCOX-1, COX-2, 5-LOXPotential as an anti-inflammatory agent. mdpi.com

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Prediction for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (S)-3-hydroxypyrrolidin-2-one and its derivatives, docking studies have been instrumental in identifying and optimizing interactions with various biological targets.

Research has shown that the 3-hydroxypyrrolidin-2-one scaffold can be a key structural motif for inhibitors of various enzymes. For instance, in a study aimed at discovering new inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a virtual screening protocol was employed. google.com This process involved molecular docking experiments using software like Glide to place candidate molecules into the enzyme's active site. google.com Compounds featuring a 3-hydroxy-3-pyrrolin-2-one nucleus were identified as having inhibitory activity in the low micromolar range, highlighting the potential of this scaffold. google.com

Similarly, derivatives containing the related (S)-1-Boc-3-hydroxypyrrolidine moiety have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). mdpi.com Docking studies suggested that these compounds could bind effectively within the PI3Kδ active site, forming crucial hydrogen bond interactions, which may account for their potent inhibitory activity. mdpi.com Another study focused on 3-hydroxypyrrolidine derivatives as inhibitors of rat intestinal α-glucosidase. nih.gov Molecular docking calculations were performed using the GOLD (Genetic Optimization for Ligand Docking) software to understand the experimental inhibitory activities. nih.gov These computational models help rationalize how different substitutions on the pyrrolidine (B122466) ring affect binding affinity. nih.gov

The prediction of binding affinity, a measure of the strength of the interaction between a ligand and its target, is a primary goal of these studies. By calculating scoring functions that estimate the binding free energy, researchers can rank potential drug candidates and prioritize them for synthesis and experimental testing.

Table 1: Summary of Molecular Docking Studies on this compound and Related Scaffolds

Biological TargetComputational SoftwareKey Findings
Microsomal prostaglandin E2 synthase-1 (mPGES-1)Glide, PhaseThe 3-hydroxy-3-pyrrolin-2-one nucleus was identified as a promising scaffold for mPGES-1 inhibitors. google.com
Phosphoinositide 3-kinase delta (PI3Kδ)Not SpecifiedDerivatives formed key hydrogen bond interactions within the PI3Kδ active site. mdpi.com
Rat intestinal α-glucosidaseGOLD 5.1Docking was used to rationalize the experimental inhibitory activity of various 3-hydroxypyrrolidine derivatives. nih.gov

Conformational Analysis and Investigation of Steric Interactions

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energetic differences between them. For this compound, the five-membered ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The relative stability of these conformers is determined by factors such as ring strain, torsional strain, and non-bonded interactions.

Steric interactions, which arise from the spatial arrangement of atoms, are crucial in determining both the preferred conformation and how the molecule fits into a biological target's binding site. In molecular docking simulations, steric clashes between the ligand and the protein would result in a poor (less favorable) docking score. The size and shape of substituents on the pyrrolidine ring can introduce steric hindrance, which may either prevent a favorable binding mode or, conversely, be designed to enhance selectivity for a specific target by avoiding clashes with certain residues. The consideration of steric effects is therefore fundamental to the structure-based design of new derivatives.

Mechanistic Investigations of Chemical Reactions via Computational Methods

Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For reactions involving the synthesis or transformation of pyrrolidinone derivatives, quantum chemical calculations are used to map out the entire reaction pathway.

These investigations typically involve calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structure and its associated energy (the activation energy or energy barrier), the rate-determining step of a reaction can be identified. For example, a computational study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) elucidated the multi-step reaction mechanism, which included a Michael addition, a Nef-type rearrangement, and a final cyclization. mdpi.com Methods such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state smoothly connects the reactant and product of a specific reaction step. researchgate.net

While specific studies on the reaction mechanisms of this compound itself are not widely reported, the established computational methodologies are fully applicable. They can be used to explore, for instance, the mechanisms of its synthesis, racemization, or derivatization, providing a theoretical foundation to optimize reaction conditions and improve yields.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to generate an equation that correlates the descriptors with the observed biological activity. A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully developed a model to describe their antiarrhythmic activity. The resulting model showed that the activity was mainly dependent on specific topological and geometric descriptors.

The predictive power of a QSAR model must be rigorously validated using techniques like leave-one-out (LOO) cross-validation and by testing the model on an external set of compounds not used in model generation. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D fields surrounding the molecules, providing insights that can be visualized as contour maps to guide structural modifications.

Table 2: Example of a QSAR Model for Pyrrolidin-2-one Derivatives with Antiarrhythmic Activity.

Statistical ParameterValueDescription
N33Number of compounds in the dataset
0.91Coefficient of determination (goodness of fit)
Q²_LOO> 0.7Cross-validated R² (indicates stable and predictive potential)
Key DescriptorsPCR, JGI4Principal Component Regression and Mean Topological Charge Index of order 4

Advanced Analytical Techniques in Chemical Research

Chiral Resolution and Enantiomeric Purity Assessment

The separation of enantiomers, known as chiral resolution, is critical in pharmaceutical development, as different enantiomers of a drug can have distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) and enzymatic resolution are two powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating enantiomers and assessing the enantiomeric purity of compounds like (S)-3-Hydroxypyrrolidin-2-one. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. jsmcentral.org Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly used CSPs. nih.gov The differential interaction between the enantiomers and the CSP allows for the quantification of each enantiomer, typically expressed as enantiomeric excess (ee). researchgate.net

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

Parameter Condition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane (B92381)/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25°C
Injection Vol. 10 µL
Expected R(t) (S)-enantiomer ~8.5 min

| Expected R(t) (R)-enantiomer | ~10.2 min |

This table represents a typical method; actual parameters may vary based on specific instrumentation and application.

Enzymatic Resolution

Enzymatic resolution is a highly selective biocatalytic method for separating enantiomers. This technique leverages the stereospecificity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. rsc.org This transforms one enantiomer into a new compound that can be easily separated from the unreacted enantiomer. nih.gov

For instance, research has demonstrated the use of Lipase (B570770) PS 30 from Pseudomonas cepacia for the enantioselective esterification of a racemic N-substituted 3-hydroxypyrrolidin-2-one derivative. acs.orgacs.org In this process, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting ester and the unreacted (S)-alcohol can then be separated. This method has been shown to produce the (S)-enantiomer with a high enantiomeric excess (>99%) and a yield approaching the theoretical maximum of 50%. acs.orgacs.org Another lipase, Novozym 435 (Candida antarctica lipase B), has also been effectively used in the resolution of similar pyrrolidinone structures. acs.orgacs.org

Table 2: Research Findings in Enzymatic Resolution of 3-Hydroxypyrrolidin-2-one Derivatives

Enzyme Substrate Reaction Type Product Enantiomeric Excess (ee) Yield
Lipase PS 30 (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one Esterification (S)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one >99% ~40%

| Novozym 435 | (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate (B1210297) | Hydrolysis | (R)-1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one | >99.4% | ~37% |

Spectroscopic Methods for Complex Structure Elucidation and Mechanistic Insights

Spectroscopic techniques are essential tools for determining the precise molecular structure of compounds. jchps.comscribd.com Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the functional groups present in a molecule like this compound. slideshare.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating molecular structure. jchps.com ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrolidinone ring and the hydroxyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the structure. youtube.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the amide, and the strong C=O stretch of the lactam carbonyl group.

Table 3: Key Spectroscopic Data for the Elucidation of this compound

Technique Feature Expected Region / Chemical Shift Assignment
IR Spectroscopy O-H stretch 3200-3600 cm⁻¹ (broad) Hydroxyl group
N-H stretch 3100-3300 cm⁻¹ Amide N-H
C=O stretch 1670-1700 cm⁻¹ (strong) Lactam carbonyl
¹H NMR -CH(OH)- ~4.2-4.4 ppm Proton on the carbon bearing the hydroxyl group
-CH₂-CH(OH)- ~2.0-2.5 ppm Methylene protons adjacent to the chiral center
-CH₂-NH- ~3.2-3.4 ppm Methylene protons adjacent to the nitrogen
-NH- ~7.0-8.0 ppm Amide proton
¹³C NMR C=O ~175-178 ppm Lactam carbonyl carbon
-CH(OH)- ~65-70 ppm Carbon bearing the hydroxyl group

Note: Specific ppm and cm⁻¹ values can vary depending on the solvent and instrument used.

Mass Spectrometry Applications in Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for identifying drug metabolites in biological matrices. chromatographyonline.comresearchgate.net This highly sensitive method allows for the detection and structural characterization of metabolites, which is crucial for understanding the biotransformation and potential activity or toxicity of a parent compound. ekb.eg

The process of identifying a metabolite like this compound involves several steps. First, LC separates the various components in a biological sample (e.g., plasma, urine). The separated components then enter the mass spectrometer. High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio (m/z) for the metabolite, which can be used to determine its elemental composition. chromatographyonline.com

To confirm the structure, tandem mass spectrometry (MS/MS) is employed. upenn.edu In this technique, the ion corresponding to the putative metabolite is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be compared to that of a reference standard of this compound to confirm its identity. researchgate.net This detailed structural information helps to build a comprehensive picture of the metabolic pathways of a drug. researchgate.net

Table 4: Hypothetical Mass Spectrometry Data for Metabolite Identification

Parameter Description
Parent Drug A hypothetical drug X that metabolizes to this compound
Metabolite This compound
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ Ion (HRMS) m/z 102.0550 (Calculated for C₄H₈NO₂⁺)

| MS/MS Fragmentation | The precursor ion (m/z 102.0550) is fragmented to produce characteristic product ions. A potential key fragmentation would be the loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 84.0444. |

This table illustrates the type of data generated in an LC-MS experiment for metabolite identification.

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure (S)-3-Hydroxypyrrolidin-2-one and its derivatives is a key area of research, with a strong emphasis on developing more efficient and sustainable methods. Traditional chemical syntheses often require multiple steps, harsh reaction conditions, and expensive starting materials. nih.gov Consequently, chemoenzymatic and biocatalytic approaches are gaining significant traction.

One notable strategy involves the use of microorganisms for stereoselective hydroxylation. For instance, the bacterium Sphingomonas sp. HXN-200 has been identified as a highly active and stereoselective biocatalyst for the hydroxylation of N-protected pyrrolidines. nih.govwikipedia.org By carefully selecting the N-protecting group, researchers can influence the enantioselectivity of the hydroxylation reaction to produce either the (R)- or (S)-enantiomer of the corresponding 3-hydroxypyrrolidine. nih.govwikipedia.org This method provides a direct and environmentally benign route to these valuable chiral intermediates.

Another promising avenue is the one-pot photoenzymatic synthesis, which combines a photochemical C-H activation step with a stereoselective enzymatic reduction. mdpi.comnih.gov This approach allows for the synthesis of N-Boc-3-hydroxypyrrolidines from unfunctionalized pyrrolidine (B122466) in a single reaction vessel, achieving high conversions and excellent enantiomeric excess (>99%). mdpi.com Such integrated chemoenzymatic cascades represent a significant step forward in streamlining the synthesis of chiral heterocycles.

Flexible synthetic approaches starting from readily available chiral precursors like (S)-malic acid have also been developed, providing access to (S)-3-hydroxy-2-pyrrolidinone and its N-alkylated derivatives. These methods offer versatility and have been instrumental in the total synthesis of natural products.

Table 1: Comparison of Selected Synthetic Methodologies for Hydroxypyrrolidine Derivatives
MethodologyKey Reagents/CatalystsStarting MaterialProductKey AdvantagesReference
Biocatalytic HydroxylationSphingomonas sp. HXN-200N-protected pyrrolidines(R)- or (S)-N-Protected 3-hydroxypyrrolidinesHigh regio- and stereoselectivity, mild conditions, reusable catalyst. nih.govwikipedia.org
One-Pot Photoenzymatic SynthesisPhotocatalyst (decatungstate anion), Ketoreductase (KRED)PyrrolidineN-Boc-3-hydroxypyrrolidinesHigh conversion and enantiomeric excess, process intensification. mdpi.comnih.gov
Chemical SynthesisHexafluoroacetone (B58046) (protecting agent)(S)-Malic acid(S)-3-Hydroxy-2-pyrrolidinoneFlexible approach, access to N-alkylated derivatives.

Discovery of New Biological Activities and Therapeutic Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial intermediate for a variety of therapeutic agents. illinois.edu Its derivatives are being investigated for a wide range of biological activities.

For example, the related 3-hydroxy-3-pyrrolin-2-one nucleus has been identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nbinno.com This enzyme is a key player in the inflammatory cascade and is considered a promising target for the development of novel anti-inflammatory drugs and anticancer agents with potentially fewer side effects than traditional NSAIDs. nbinno.com

Furthermore, the core structure is integral to the synthesis of drugs with diverse mechanisms of action. (S)-3-hydroxypyrrolidine, which can be derived from the title compound, is a key intermediate for pharmaceuticals such as:

Calcium channel antagonists like Barnidipine, used for treating hypertension. chemicalbook.com

Anticoagulants such as DX-9065a. chemicalbook.com

Agents for irritable bowel syndrome , for instance, Darifenacin. chemicalbook.com

The inherent chirality of this compound is critical, as different enantiomers of the final drug molecules often exhibit vastly different pharmacological activities and safety profiles. The development of derivatives continues to be an active area of research, with a focus on creating compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. acs.org

Applications in Material Science and as Chemical Probes for Biological Systems

Beyond pharmaceuticals, the unique structure of this compound lends itself to emerging applications in material science and as a scaffold for chemical probes.

In material science, lactams like pyrrolidinone are well-known monomers for the synthesis of polyamides through ring-opening polymerization (ROP). nih.govmdpi.com The presence of a hydroxyl group and a defined stereocenter in this compound offers the potential to create functional polyamides with unique properties. These functional groups could serve as handles for further modification, influence the polymer's solubility and thermal properties, and introduce chirality into the polymer backbone, which could be useful for creating materials with specific recognition or catalytic capabilities. Pyrrolidinone derivatives are generally recognized for their utility in improving the mechanical and thermal properties of advanced polymers and coatings. chemicalbook.com

In the realm of chemical biology, the pyrrolidine scaffold is being utilized to develop sophisticated chemical probes to study biological processes. Activity-based probes (ABPs) are powerful tools for functional proteomics, allowing for the identification and characterization of enzyme activity in complex biological systems. Researchers have developed ABPs incorporating diazirine photoaffinity tags and terminal alkyne groups for "click" chemistry, which allows for the visualization and identification of target proteins. For example, a cyanopyrrolidine scaffold has been used to create probes that target deubiquitinating enzymes and aldehyde dehydrogenases, highlighting the versatility of this heterocyclic system for designing covalent inhibitors and probes. The this compound structure could serve as a starting point for a new generation of chiral probes, enabling the study of stereospecific interactions between probes and their biological targets.

Advancements in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to important chemical intermediates, and the synthesis of this compound is no exception. The goal is to create processes that are more environmentally friendly, safer, and more efficient.

Biocatalysis is at the forefront of these efforts. The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases and transaminases, offers several advantages over traditional chemical methods. mdpi.com These reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing the need for volatile organic solvents and minimizing energy consumption. Furthermore, the high selectivity of enzymes often eliminates the need for complex protection and deprotection steps, leading to shorter synthetic routes and less waste generation. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the enantiomeric purity of (S)-3-Hydroxypyrrolidin-2-one?

  • Answer : Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., polysaccharide-based columns) is the gold standard. Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of specific proton signals. Polarimetry can also confirm optical rotation against literature values (e.g., [S]-enantiomer: CAS 34368-52-0; [R]-enantiomer: CAS 77510-50-0) .

Q. What are the primary safety precautions for handling this compound in laboratory settings?

  • Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a well-ventilated fume hood due to potential inhalation risks. Store in tightly sealed containers at 2–8°C to prevent degradation, and avoid incompatible materials like strong oxidizers .

Q. How can researchers confirm the molecular identity of this compound?

  • Answer : Combine Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., lactam C=O stretch at ~1680 cm⁻¹), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (101.10 g/mol), and X-ray crystallography for absolute stereochemical assignment if crystalline .

Advanced Research Questions

Q. How should researchers design experiments to address potential isomerization of this compound under varying pH conditions?

  • Answer : Conduct stability studies using HPLC to monitor enantiomeric ratios over time in buffered solutions (pH 2–12). Kinetic analysis (Arrhenius plots) can determine activation energy for isomerization. Use deuterated solvents in NMR to track proton exchange or racemization .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

  • Answer : Systematically replicate reaction conditions (e.g., solvent purity, catalyst loading, temperature control) and employ Design of Experiments (DoE) to identify critical variables. Validate yields via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How can researchers assess the environmental risks of this compound given limited ecotoxicological data?

  • Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity. Perform read-across studies with structurally similar lactams (e.g., pyrrolidinone derivatives) or conduct microcosm experiments to evaluate biodegradation and bioaccumulation potential .

Q. What experimental approaches optimize enantioselective synthesis of this compound?

  • Answer : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation or enzymatic resolution using lipases). Monitor reaction progress with chiral HPLC and optimize parameters (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee) .

Key Notes

  • Safety : No occupational exposure limits are established, but irritation risks (skin/eyes) require PPE .
  • Data Gaps : Ecological parameters (e.g., biodegradability, toxicity) are unstudied; predictive models are recommended .
  • Stereochemical Sensitivity : Enantiomeric purity is critical for biological activity; rigorous analytical validation is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.